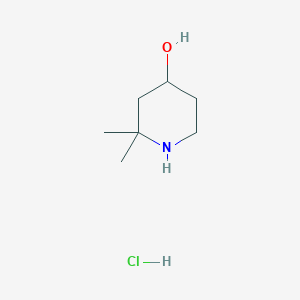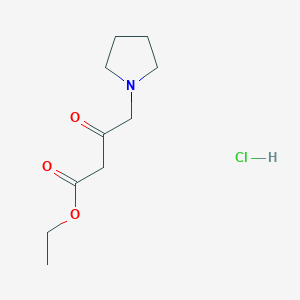
2,2-Dimethylpiperidin-4-ol hydrochloride
Übersicht
Beschreibung
2,2-Dimethylpiperidin-4-ol hydrochloride is a chemical compound with the formula C7H16ClNO and a molecular weight of 165.66 . It is used in various applications, including as a reagent in organic synthesis .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylpiperidin-4-ol hydrochloride is1S/C7H15NO.ClH/c1-7(2)6(9)4-3-5-8-7;/h6,8-9H,3-5H2,1-2H3;1H . This indicates that the compound has a piperidine ring with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the fourth carbon atom. Physical And Chemical Properties Analysis
2,2-Dimethylpiperidin-4-ol hydrochloride is a powder at room temperature . Other specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Stereochemistry :
- The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, related to 2,2-Dimethylpiperidin-4-ol hydrochloride, have been studied. These studies include the synthesis of derived acetate, benzilate, and diphenylacetate esters, and provide insights into configurations and preferred conformations based on p.m.r. characteristics (Casy & Jeffery, 1972).
Ganglionic Blocking Properties :
- Methylpiperidines, including 1,4-dimethylpiperidines, exhibit ganglionic blocking properties, though at relatively large doses. These compounds demonstrate the nondepolarizing type of ganglionic block (Vidal-Beretervide et al., 1966).
Antitumor Drug Candidates :
- Research on dimethyltin-derived antitumor drug candidates, related to 2,2-Dimethylpiperidin-4-ol hydrochloride, shows potential for specific enantiomers to act as chemotherapeutic agents with significant activity against various human cell lines (Arjmand et al., 2013).
Stereochemistry in Medicinal Chemistry :
- Studies on the stereochemistry of cis-3,4-disubstituted piperidines, including 5,5-dimethylpiperidines, provide valuable templates for medicinal chemistry. These compounds are important for the development of pharmaceuticals (Mollet et al., 2011).
Conformational Studies of Analgesics :
- N.m.r. spectral analysis of hydrochloride salts of pethidine, ketobemidone, and related 4-arylpiperidine class compounds, including 1,4-dimethylpiperidine, offers insight into conformational equilibria and binding modes at opioid receptors (Casy et al., 1989).
Binding Proteins for Sulfonyl Amidine Compounds :
- Research on the identification of binding proteins for specific sulfonyl amidine compounds, including those with 2,6-dimethylpiperidin-1-yl structures, contributes to understanding the mechanism of action of these compounds (Chang et al., 2011).
Eigenschaften
IUPAC Name |
2,2-dimethylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h6,8-9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRBOZPWDRTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpiperidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)

![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)




-methanone hydrochloride](/img/structure/B1398357.png)





